molecular formula C23H26N2O8S4 B14009695 1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide CAS No. 3905-00-8

1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide

Cat. No.: B14009695
CAS No.: 3905-00-8
M. Wt: 586.7 g/mol
InChI Key: PSXCKPAPWSRKEE-UHFFFAOYSA-N
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Description

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is a complex organic compound with the molecular formula C23H26N2O8S4 and a molecular weight of 586.721 g/mol . This compound is characterized by its unique structure, which includes multiple sulfonyl and methyl groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylsulfonyl chloride with benzene-1,3-disulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide exerts its effects involves interactions with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide: Lacks the additional methyl groups present in N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide.

    N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,4-disulfonamide: Has a different substitution pattern on the benzene ring.

    N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,2-disulfonamide: Another isomer with a different substitution pattern.

Uniqueness

N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is unique due to its specific substitution pattern and the presence of multiple sulfonyl and methyl groups. These structural features confer distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

3905-00-8

Molecular Formula

C23H26N2O8S4

Molecular Weight

586.7 g/mol

IUPAC Name

1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide

InChI

InChI=1S/C23H26N2O8S4/c1-17-6-11-20(12-7-17)34(26,27)24(4)36(30,31)22-15-10-19(3)23(16-22)37(32,33)25(5)35(28,29)21-13-8-18(2)9-14-21/h6-16H,1-5H3

InChI Key

PSXCKPAPWSRKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N(C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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